

Application Notes and Protocols for Stimulating Human PBMCs with Adavosertib (AZD1775)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ617

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Introduction

Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective small molecule inhibitor of the WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[4] By inhibiting WEE1, Adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[4][5] While extensively studied in the context of cancer therapy, emerging evidence suggests that Adavosertib can also modulate the immune system. This has significant implications for its use in combination with immunotherapies.

These application notes provide a detailed protocol for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with Adavosertib. The protocol is intended to serve as a foundational method for investigating the immunomodulatory effects of Adavosertib on human immune cells.

Principle of the Assay

This protocol details the isolation of human PBMCs from whole blood, followed by their stimulation with Adavosertib. The experimental setup allows for the assessment of various downstream effects, including cytokine production, cell proliferation, and activation of specific

signaling pathways. The protocol can be adapted for various analytical endpoints, such as flow cytometry, ELISA, and gene expression analysis.

Materials and Reagents

Reagent	Supplier	Catalog No.
Ficoll-Paque™ PLUS	GE Healthcare	17-1440-02
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS), Heat-Inactivated	Gibco	10082147
Penicillin-Streptomycin (10,000 U/mL)	Gibco	15140122
L-Glutamine (200 mM)	Gibco	25030081
PBS (Phosphate-Buffered Saline), pH 7.4	Gibco	10010023
Adavosertib (AZD1775)	MedChemExpress	HY-10993
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
Trypan Blue Stain (0.4%)	Gibco	15250061
Anti-CD3 Antibody (Clone: OKT3)	eBioscience	16-0037-85
Anti-CD28 Antibody (Clone: CD28.2)	eBioscience	16-0289-85

Experimental Protocols

Part 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Blood Collection:** Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

- **Dilution:** Dilute the blood 1:1 with sterile PBS in a sterile conical tube.
- **Ficoll-Paque Underlayering:** Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube. Avoid mixing the layers.
- **Centrifugation:** Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- **PBMC Collection:** After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
- **Washing:** Add sterile PBS to the collected PBMCs to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- **Red Blood Cell Lysis (Optional):** If significant red blood cell contamination is present, resuspend the cell pellet in 1 mL of RBC Lysis Buffer for 5 minutes at room temperature. Stop the reaction by adding 30 mL of PBS and centrifuge as in the previous step.
- **Final Wash:** Resuspend the cell pellet in 50 mL of PBS and centrifuge at 200 x g for 10 minutes at room temperature.
- **Cell Counting and Viability:** Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine). Determine cell concentration and viability using a hemocytometer or an automated cell counter with Trypan Blue exclusion. The viability of the isolated PBMCs should be $\geq 95\%$.^[9]

Part 2: Stimulation of PBMCs with Adavosertib (AZD1775)

This part of the protocol outlines the stimulation of the isolated PBMCs.

- **Cell Seeding:** Seed the PBMCs in a 96-well flat-bottom plate at a density of 1×10^6 cells/mL (2×10^5 cells/well in 200 μ L) in complete RPMI 1640 medium.
- **Co-stimulation (Optional but Recommended):** For robust T-cell activation, pre-coat the wells of the 96-well plate with anti-CD3 antibody (1-5 μ g/mL in sterile PBS) for 2-4 hours at 37°C.

Wash the wells twice with sterile PBS before adding the cells. Additionally, soluble anti-CD28 antibody (1-2 µg/mL) can be added to the cell suspension.[9][10]

- **Adavosertib Preparation:** Prepare a stock solution of Adavosertib in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid toxicity.
- **Stimulation:** Add the diluted Adavosertib to the wells containing PBMCs. Include appropriate controls:
 - Unstimulated PBMCs (medium only)
 - Vehicle control (DMSO)
 - Positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or PMA/Ionomycin)
- **Incubation:** Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours), depending on the downstream application.

Part 3: Downstream Analysis

Following incubation, cells and supernatants can be harvested for various analyses.

- **Cytokine Analysis:** Collect the cell culture supernatant and analyze for cytokine production using ELISA or multiplex bead-based assays.
- **Proliferation Assay:** Assess cell proliferation using assays such as MTT, XTT, or by measuring the incorporation of BrdU or [3H]-thymidine.
- **Flow Cytometry:** Analyze cell surface markers, intracellular cytokine expression, or cell cycle status by staining the cells with fluorescently labeled antibodies.
- **Gene Expression Analysis:** Isolate RNA from the cell pellets for analysis by RT-qPCR or RNA sequencing to investigate changes in gene expression.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and structured format.

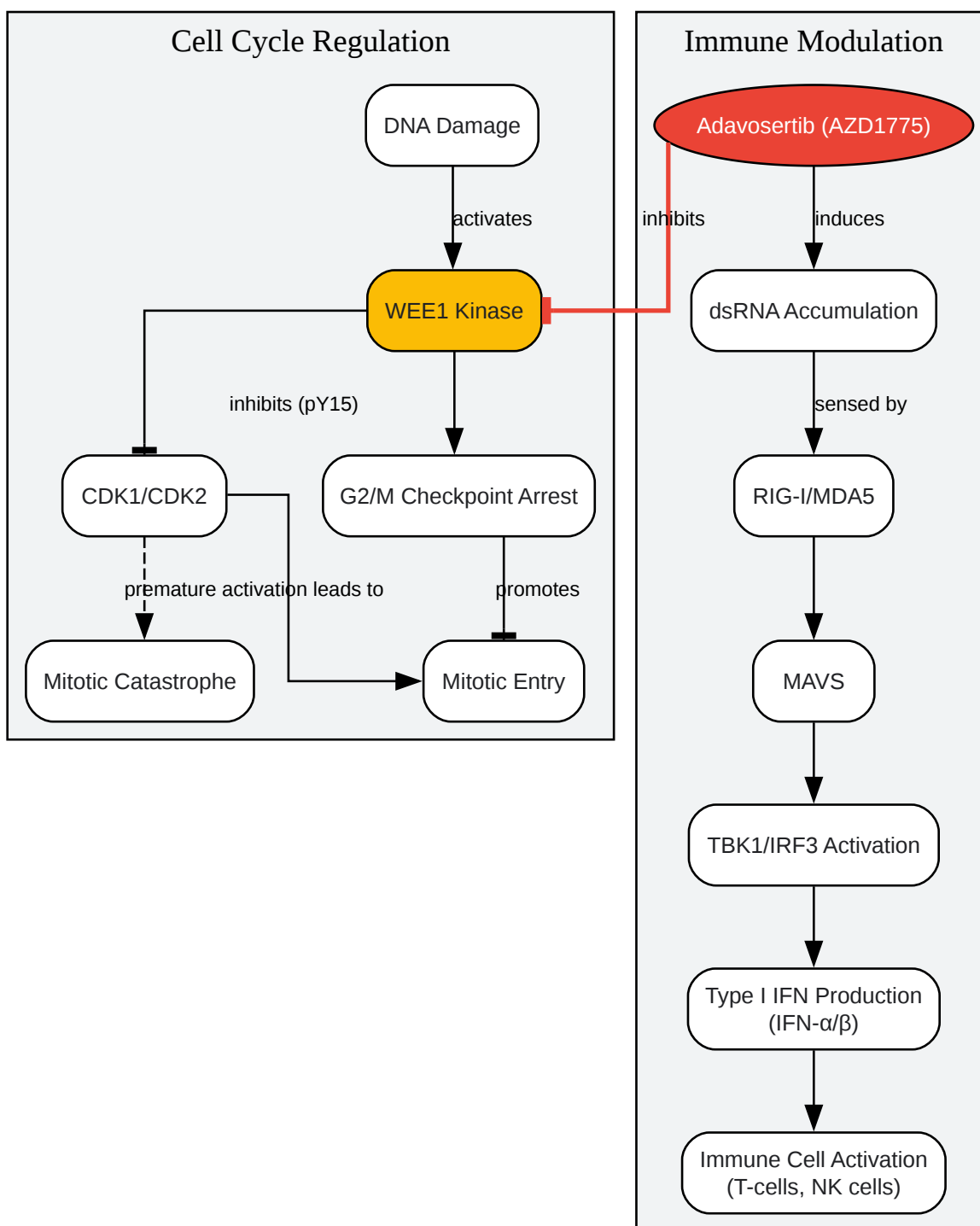
Table 1: Example of Cytokine Production by PBMCs Stimulated with Adavosertib

Treatment Group	IL-2 (pg/mL)	IFN- γ (pg/mL)	TNF- α (pg/mL)
Unstimulated	15 \pm 3	25 \pm 5	40 \pm 8
Vehicle (DMSO)	18 \pm 4	28 \pm 6	45 \pm 9
Adavosertib (100 nM)	150 \pm 20	250 \pm 30	300 \pm 35
Adavosertib (500 nM)	400 \pm 45	600 \pm 55	750 \pm 60
PHA (5 μ g/mL)	800 \pm 70	1200 \pm 110	1500 \pm 140

Data are presented as mean \pm standard deviation from three independent experiments.

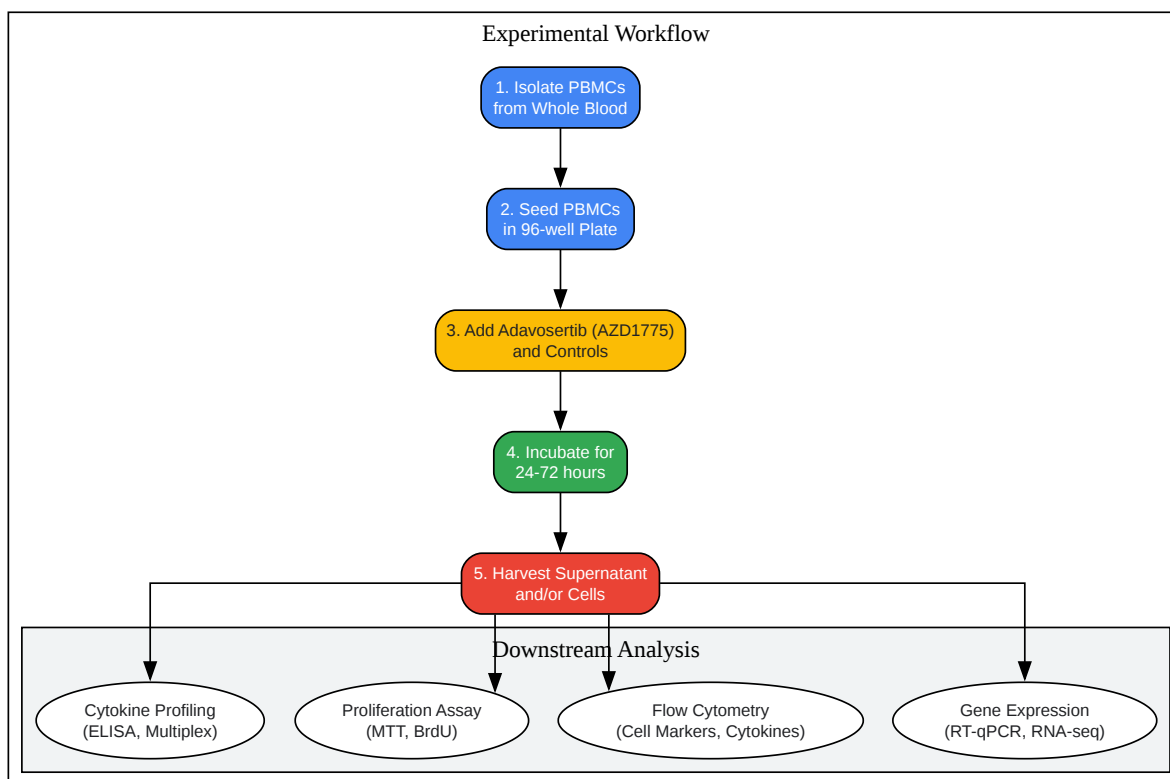
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Adavosertib in the context of immune stimulation and the experimental workflow.



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Caption: Adavosertib's dual mechanism: cell cycle disruption and immune activation.



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Caption: Workflow for stimulating human PBMCs with Adavosertib.

Discussion

The provided protocol offers a standardized method for investigating the effects of Adavosertib on human PBMCs. It is important to note that the optimal concentration of Adavosertib and the incubation time may vary depending on the specific research question and the donor variability.

Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your experimental setup.

The immunomodulatory effects of Adavosertib are an active area of research. Inhibition of WEE1 can lead to increased DNA damage and the accumulation of cytosolic double-stranded DNA (dsDNA), which can activate the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[11][12] This, in turn, can enhance the activity of various immune cells, including T-cells and NK cells, and promote an anti-tumor immune response.

By utilizing this protocol, researchers can further elucidate the mechanisms by which Adavosertib modulates the human immune system, potentially paving the way for novel combination therapies in oncology and other disease areas.

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- To cite this document: BenchChem. [Application Notes and Protocols for Stimulating Human PBMCs with Adavosertib (AZD1775)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192220#protocol-for-stimulating-human-pbmcs-with-az617]

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